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Introduction
The precise measurement of binding affinity, typically expressed as the dissociation constant (K

D), is fundamental to understanding molecular interactions in biological systems. It is a critical

parameter in drug discovery, diagnostics, and basic research for evaluating the strength of

interactions between proteins, small molecules, nucleic acids, and other biomolecules. Flow-

Induced Dispersion Analysis (FIDA) is an advanced, immobilization-free technology that

quantifies binding affinity directly in solution.[1][2] This method preserves the native state of

molecules, avoiding potential artifacts that can arise from surface-based techniques like SPR.

[1][3] FIDA is highly sensitive, requires minimal sample consumption, and is applicable to a

wide range of molecular interactions, from weak millimolar to strong picomolar affinities.[1][3]

This document provides a detailed protocol for determining the binding affinity of a

biomolecular interaction using the FIDA platform.

Principle of the Assay
Flow-Induced Dispersion Analysis is based on the principles of Taylor Dispersion Analysis

(TDA).[2][4][5] The core of the technique is the measurement of the hydrodynamic radius (R h

), or the effective size, of a molecule in solution.[3][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8104071?utm_src=pdf-interest
https://www.fidabio.com/readouts/affinity
https://en.wikipedia.org/wiki/Flow-induced_dispersion_analysis
https://www.fidabio.com/readouts/affinity
https://www.fidabio.com/knowledge-category/protein-analysis-and-characterisation
https://www.fidabio.com/readouts/affinity
https://www.fidabio.com/knowledge-category/protein-analysis-and-characterisation
https://en.wikipedia.org/wiki/Flow-induced_dispersion_analysis
https://experiments.springernature.com/articles/10.1007/978-1-4939-9213-3_8
https://pubs.rsc.org/en/content/articlehtml/2015/an/c5an00697j
https://www.fidabio.com/knowledge-category/protein-analysis-and-characterisation
https://www.fidabio.com/knowledge-base/how-to-measure-binding-affinity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The process involves introducing a very small plug of a fluorescently labeled or intrinsically

fluorescent molecule (the "indicator") into a capillary filled with a buffer containing the binding

partner (the "analyte").[2][3][5] A pressure-driven laminar flow mobilizes the sample through the

capillary.[7] As the indicator plug travels, it disperses. The degree of this dispersion is directly

related to the molecule's diffusion coefficient, from which the R h is calculated using the

Stokes-Einstein equation.[6]

When the indicator binds to the analyte, the resulting complex is larger than the indicator alone.

This increase in size leads to slower diffusion and, consequently, a greater degree of

dispersion.[6][7] By titrating the analyte across a range of concentrations while keeping the

indicator concentration constant, a binding curve is generated by plotting the apparent R h

against the analyte concentration.[3][8] This curve can then be fitted with a 1:1 binding model

(or other models) to accurately determine the dissociation constant (K D ).[3][9]

Binding Equilibrium
I + A ⇌ IA

Plot Apparent Rh
vs. [Analyte]

Calculate Kd

Dispersion1 Dispersion2

Click to download full resolution via product page

Materials and Reagents
Instrumentation: Fida 1 or Fida Neo instrument (Fidabio).

Capillaries: Standard fused-silica capillaries (e.g., 75 µm inner diameter, ~100 cm total

length).[10]
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Reagents:

Indicator: Fluorescently labeled or intrinsically fluorescent molecule (e.g., protein,

antibody).

Analyte: Binding partner of interest.

Assay Buffer: Buffer in which the binding interaction is optimal (e.g., PBS, HEPES, Tris). It

is critical that the indicator and analyte are diluted in the identical buffer to prevent

baseline artifacts.

Capillary Coating Reagent (Optional): To minimize adsorption of molecules to the capillary

wall (e.g., Fidabio High Sensitivity (HS) reagent).[10]

Detergent (Optional): A non-denaturing detergent such as Polysorbate 20 (Tween-20) or

Pluronic F-127 can be included in the assay buffer at low concentrations (e.g., 0.01-

0.05%) to further reduce non-specific binding.

Consumables: Autosampler vials, pipette tips.

Experimental Protocols
This section outlines the primary steps for a binding affinity experiment. Two common

experimental setups are the Capillary Mix (Cap-mix) and Premix methods.[11][12] The Cap-mix

method is often preferred for its lower sample consumption, as mixing occurs within the

capillary.[11][12]

Sample Preparation
Buffer Preparation: Prepare a sufficient quantity of the final assay buffer. Ensure all

components are fully dissolved and the buffer is filtered (0.22 µm) and degassed.

Indicator Solution: Prepare a stock solution of the indicator. Dilute it in the final assay buffer

to a fixed working concentration. A typical concentration is between 10-20 nM, but this

should be optimized to give a strong signal-to-noise ratio.[13]

Analyte Titration Series: Prepare a serial dilution of the analyte in the final assay buffer.
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It is recommended to prepare a high-concentration stock (e.g., at least 20-fold the

expected K D ).[12]

Perform a 1:1 or 1:2 serial dilution to create a series of at least 8-12 concentrations. The

range should span from at least 10-fold below to 10-fold above the expected K D to

ensure full saturation of the binding curve.

Include a "zero analyte" control containing only the assay buffer.

Instrument Setup and Method (Capillary Mix Example)
The following is an example of a typical instrument method sequence for a Cap-mix

experiment. Parameters may need optimization depending on the specific molecules and

instrument model.

Capillary Conditioning (if required): Before the first run, flush the capillary with the

appropriate coating reagent as per the manufacturer's instructions to passivate the surface.

[10]

Method Programming: Program the instrument autosampler and pressure system with a

sequence similar to the one described in Table 1. This sequence is performed for each point

in the analyte titration series.
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Step Action
Pressure
(mbar)

Duration (s) Purpose

1 Flush 3500 120

Cleans the

capillary with

assay buffer.

2 Load Analyte 3500 20

Fills the capillary

with the analyte

solution for that

titration point.[10]

3 Inject Indicator 50 10

Introduces a

small, precise

plug of the

indicator

solution.[10]

4 Mobilize & Read 400 180-200

Applies a lower

pressure to

mobilize the

indicator plug

through the

analyte solution,

allowing for

mixing and

binding. Data is

acquired during

this step.[10]

Table 1: Example of a FIDA instrument method sequence for a single Cap-mix measurement.

[10]

Experimental Workflow
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1. Sample Preparation
- Prepare Assay Buffer

- Prepare fixed [Indicator]
- Prepare serial dilution of [Analyte]

2. Instrument Setup
- Install & Condition Capillary

- Load samples into autosampler
- Program FIDA method

3. Data Acquisition
- Start automated run for all titration points

- Instrument performs Flush -> Load -> Inject -> Mobilize sequence for each sample

4. Data Analysis
- Process Taylorgrams in FIDA software to get Rh

- Compensate for viscosity changes

5. Curve Fitting
- Plot Apparent Rh vs. log[Analyte]

- Fit data to a 1:1 binding model

6. Determine Binding Parameters
- Obtain Kd, Rh (unbound), Rh (bound)
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Data Presentation and Analysis
The primary output for each run is a "Taylorgram"—a plot of fluorescence intensity over time.

The FIDA software analyzes the peak broadening in the Taylorgram to calculate the apparent R

h .

Data Compilation: The software compiles the calculated apparent R h for each analyte

concentration.

Viscosity Compensation: The software can compensate for changes in viscosity that may

occur at high analyte concentrations, ensuring the measured change in R h is due to binding

and not buffer artifacts.

Binding Curve Generation: A binding curve is generated by plotting the apparent R h (y-axis)

versus the log of the analyte concentration (x-axis).

Model Fitting: The data is fitted to a suitable binding model (e.g., a quadratic 1:1 binding

equation) to derive the K D . The equation generally takes the form:

Rapp = RI + (RIA - RI) * (([A] + [I] + KD) - sqrt(([A] + [I] + KD)^2 - 4[A][I])) / (2[I])

Where Rapp is the apparent hydrodynamic radius, RI is the radius of the free indicator, RIA

is the radius of the complex, [A] is the analyte concentration, and [I] is the indicator

concentration.[9]

The results of the analysis provide key quantitative data, which should be summarized clearly.
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Parameter Description Example Value

K D Dissociation Constant 5.2 nM

R h (Indicator)
Hydrodynamic radius of the

free indicator
3.1 nm

R h (Complex)
Hydrodynamic radius of the

saturated complex
4.5 nm

ΔR h
Change in hydrodynamic

radius upon binding
1.4 nm

Indicator Conc.
Fixed concentration of the

indicator used
20 nM

Analyte Conc. Range
Titration range of the analyte

used
0.1 - 1000 nM

Table 2: Example summary of quantitative data obtained from a FIDA binding affinity

experiment.

Conclusion
Flow-Induced Dispersion Analysis provides a robust, in-solution method for the accurate

determination of biomolecular binding affinity. By directly measuring the change in molecular

size upon complex formation, FIDA delivers absolute K D values with minimal sample

consumption and without the need for surface immobilization. The detailed protocol and

workflow provided herein serve as a comprehensive guide for researchers aiming to

characterize molecular interactions with high precision and biological relevance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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